![molecular formula C12H7N5O B2391722 2-Amino-1-(aza(2-oxoindolin-3-ylidene)methyl)ethene-1,2-dicarbonitrile CAS No. 52197-16-7](/img/structure/B2391722.png)
2-Amino-1-(aza(2-oxoindolin-3-ylidene)methyl)ethene-1,2-dicarbonitrile
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Description
“2-Amino-1-(aza(2-oxoindolin-3-ylidene)methyl)ethene-1,2-dicarbonitrile” is a research chemical with the CAS number 52197-16-7 . It has a molecular weight of 237.22 g/mol and a chemical formula of C12H7N5O .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: C1=CC=C2C(=C1)C(=C(N2)O)N=C(C#N)C(=N)C#N .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
- The compound exhibits pharmacophoric properties, making it valuable for drug discovery and development . Researchers explore its potential as a scaffold for novel pharmaceutical agents.
- Researchers have developed a novel palladium-catalyzed oxidative C-H functionalization protocol using (2-oxoindolin-3-ylidene)methyl acetates, a derivative of this compound .
- The compound’s NMR spectra reveal important peaks, such as the singlet around 4.4–5.3 ppm attributable to methylene protons of N-alkylated derivatives .
- High-quality reference standards of 2-Amino-1-(aza(2-oxoindolin-3-ylidene)methyl)ethene-1,2-dicarbonitrile are essential for accurate pharmaceutical testing .
Pharmaceutical Development
Palladium-Catalyzed Reactions
NMR Spectroscopy Studies
Reference Standards for Testing
Chemical Properties and Characterization
properties
IUPAC Name |
N'-(2-hydroxy-1H-indol-3-yl)ethanediimidoyl dicyanide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N5O/c13-5-8(15)10(6-14)16-11-7-3-1-2-4-9(7)17-12(11)18/h1-4,15,17-18H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUWHSLQRXELBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=C(C#N)C(=N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(aza(2-oxoindolin-3-ylidene)methyl)ethene-1,2-dicarbonitrile |
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